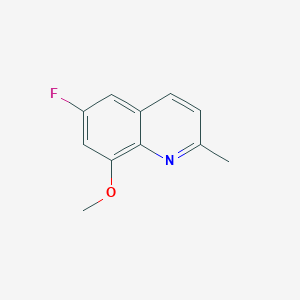

6-氟-8-甲氧基-2-甲基喹啉

描述

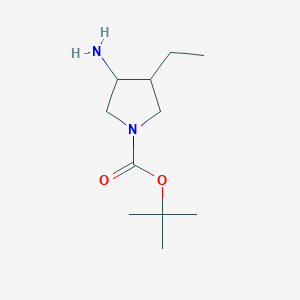

6-Fluoro-8-methoxy-2-methylquinoline is a fluorinated quinoline . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds .

Synthesis Analysis

A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered . Metal-free transfer hydrogenation of 6-fluoro-2-methylquinoline by employing several chiral Brønsted acid catalysts was carried out in combination with dihydropyridines as the hydride source in asymmetric metal-free synthesis of fluoroquinolones by organocatalytic hydrogenation .Molecular Structure Analysis

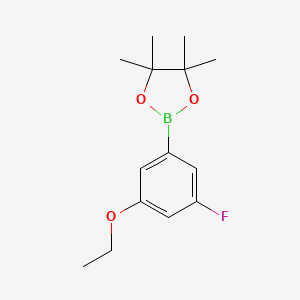

The molecular formula of 6-Fluoro-8-methoxy-2-methylquinoline is C10H8FN . It has an average mass of 161.176 Da and a monoisotopic mass of 161.064072 Da .Chemical Reactions Analysis

Fluorinated quinolines have been functionalized using novel approaches, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Physical And Chemical Properties Analysis

6-Fluoro-8-methoxy-2-methylquinoline is a solid at 20 degrees Celsius . It has a melting point of 52.0 to 55.0 degrees Celsius . It should be stored at a temperature between 0-10°C and should avoid heat .科学研究应用

细胞成像和传感应用

- 6-氟-8-甲氧基-2-甲基喹啉衍生物已被用于发展荧光传感器。例如,使用类似喹啉结构合成的基于8-氨基喹啉的荧光Zn2+传感器,在HeLa细胞和大鼠海马切片的细胞成像研究中显示出潜力(Pradhan et al., 2015)。

光稳定性研究

- 对取代8位的氟喹诺酮的光稳定性进行了研究,包括类似于6-氟-8-甲氧基-2-甲基喹啉的化合物,揭示了它们对紫外光照射的稳定性(Matsumoto et al., 1992)。

光谱学和计算研究

- 对羟基喹啉及其类似物的合成、光谱学和计算研究进行了研究,包括甲氧基和氟取代物,为其分子轨道和X射线特性提供了见解(Nycz et al., 2014)。

化学合成和荧光团研究

- 进行了与6-氟-8-甲氧基-2-甲基喹啉相关的类似物和荧光团的合成研究,应用于基于荧光的传感和成像(Kimber et al., 2003)。

荧光标记应用

- 开发了一种新型荧光团,6-甲氧基-4-喹啉,具有类似于6-氟-8-甲氧基-2-甲基喹啉的性质,在广泛的pH范围内显示出强烈荧光,适用于生物医学分析(Hirano et al., 2004)。

抗菌活性研究

- 对利比康碱的抗菌活性进行了评估,这是6-甲氧基-4-甲基-8-氨基喹啉的衍生物,在仓鼠模型中显示出对Leishmania donovani的显著活性(Kinnamon et al., 1978)。

修饰和生物评价

- 对异噻唑喹啉在6位、7位和8位进行了修饰的研究,包括甲氧基取代物,以增强其对多药耐药菌株的抗菌活性(Wang et al., 2007)。

晶体工程和堆积特征

- 研究了具有类似于6-氟-8-甲氧基-2-甲基喹啉的分子结构的化合物的晶体结构,重点关注涉及氟的分子间相互作用(Choudhury & Row, 2006)。

高效液相色谱分析

- 开发了用于在生物体液中定量6-甲氧基-8-(6-二乙氨基己基氨基)-4-甲基喹啉的分析方法,这是与6-氟-8-甲氧基-2-甲基喹啉结构相关的化合物(Anders et al., 1984)。

用于癌细胞鉴别的pH传感器开发

- 一项研究报道了使用与6-氟-8-甲氧基-2-甲基喹啉相关的结构开发的基于氨基喹啉的pH传感器,旨在区分正常细胞和癌细胞(Mandal et al., 2018)。

安全和危害

未来方向

While specific future directions for 6-Fluoro-8-methoxy-2-methylquinoline are not mentioned in the sources, it is known that there is a growing interest in fluorinated derivatives of quinolines. This interest stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .

属性

IUPAC Name |

6-fluoro-8-methoxy-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO/c1-7-3-4-8-5-9(12)6-10(14-2)11(8)13-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJHVAIWGWOEKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2C=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-8-methoxy-2-methylquinoline | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

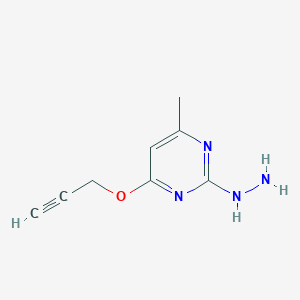

![2-[(2-Hydrazinyl-6-methylpyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B1449230.png)

![[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine](/img/structure/B1449241.png)

![1-[(3-Bromophenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1449243.png)